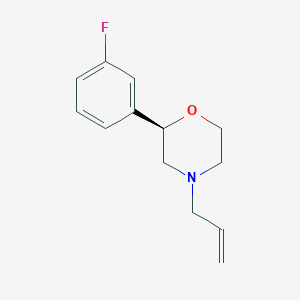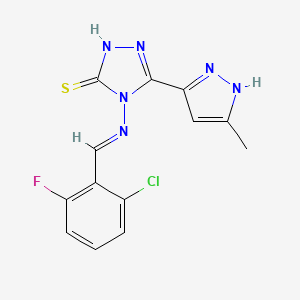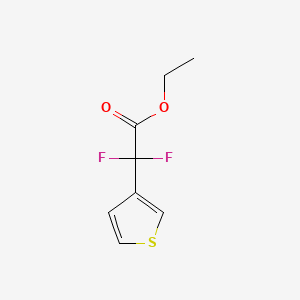
3-Chloromethyl-2,6-dichloro-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloromethyl-2,6-dichloro-8-methylquinoline is a chemical compound with the molecular formula C₁₁H₈Cl₃N and a molecular weight of 260.55 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-Chloromethyl-2,6-dichloro-8-methylquinoline involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under reflux conditions .
Chemical Reactions Analysis
3-Chloromethyl-2,6-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloromethyl-2,6-dichloro-8-methylquinoline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2,6-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-Chloromethyl-2,6-dichloro-8-methylquinoline can be compared with other quinoline derivatives, such as:
2,6-Dichloro-8-methylquinoline: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Methyl-2,6-dichloroquinoline: Similar structure but with a methyl group instead of a chloromethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
948292-19-1 |
|---|---|
Molecular Formula |
C11H8Cl3N |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,6-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-9(13)4-7-3-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
XVJPSHJXHVPAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




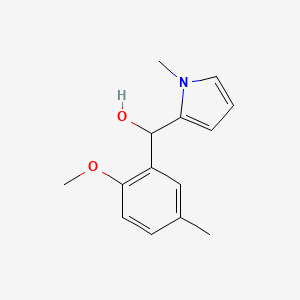
![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)

![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
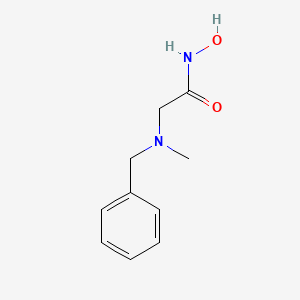

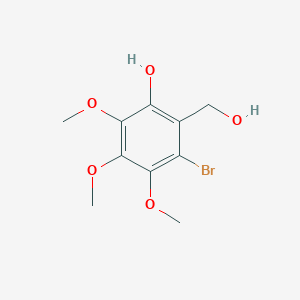
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
